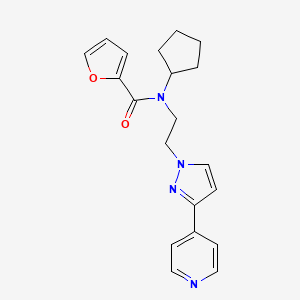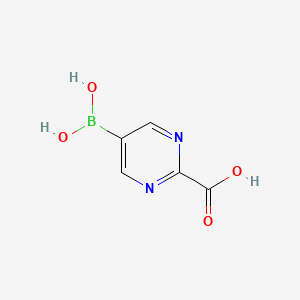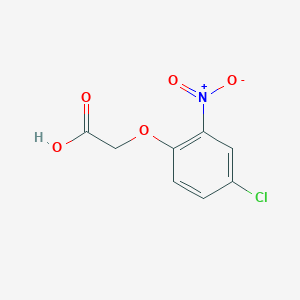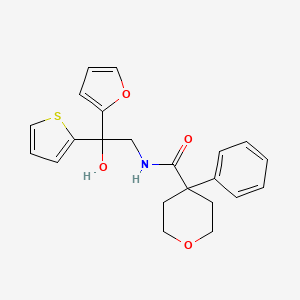![molecular formula C10H15Cl2N3 B2962178 2-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride CAS No. 2089258-43-3](/img/structure/B2962178.png)
2-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It’s part of a class of compounds that have shown potent activities against FGFR1, 2, and 3 . These compounds are being studied for their potential in cancer therapy .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including the compound , involves reacting the starting material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C . This reaction yields the compounds in 45–60% yield .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is complex. The FGFR1-4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are primarily related to their inhibitory activity against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .科学的研究の応用
Kinase Inhibition
This compound is a precursor in the synthesis of pexidartinib , a drug that acts as a kinase inhibitor . Pexidartinib inhibits multiple receptor tyrosine kinases, including CSF-1R , c-Kit , and Flt-3 , which are implicated in the development of tenosynovial giant cell tumor (TGCT), a rare type of joint tumor . The knowledge of the structure of pexidartinib dihydrochloride and its intermolecular interactions is valuable for further studies in kinase inhibition.
Cancer Therapy
Derivatives of this compound have been evaluated for their potential as fibroblast growth factor receptor (FGFR) inhibitors . Abnormal activation of FGFR signaling pathways is associated with various types of cancers. Compounds derived from 2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride have shown potent activities against FGFR1, 2, and 3, making them promising candidates for cancer therapy .
Anti-Tumor Activity
The compound is used in the synthesis of potent VEGFR-2 inhibitors . These inhibitors are crucial in the treatment of cancers as they can prevent the growth of new blood vessels that tumors need to grow. One of the derivatives identified as an intermediate in the synthesis of Venetoclax , a BCL-2 inhibitor, shows potent anti-tumor activity while sparing platelets .
Optimization of Synthetic Procedures
The compound’s crystal structure and intermolecular interactions provide insights that are essential for optimizing synthetic procedures . This is particularly important in the pharmaceutical industry, where the efficiency and yield of drug synthesis directly impact production costs and drug availability.
作用機序
Target of Action
The primary targets of 2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride are multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These receptors play a crucial role in various cellular processes, including cell proliferation, differentiation, and survival .
Mode of Action
2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride interacts with its targets by inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that are typically initiated by these receptors . The compound’s interaction with its targets results in changes in cellular processes, such as decreased cell proliferation .
Biochemical Pathways
The compound affects several biochemical pathways. Upon binding to its targets, it inhibits the activation of downstream signaling pathways, including the RAS–MEK–ERK, PLCg, and PI3K–Akt pathways . These pathways play a critical role in controlling tumor growth, proliferation, and apoptosis . Therefore, the inhibition of these pathways can lead to the suppression of these processes .
Result of Action
The molecular and cellular effects of 2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride’s action include the inhibition of cell proliferation and induction of apoptosis . Furthermore, the compound can significantly inhibit the migration and invasion of certain cancer cells .
特性
IUPAC Name |
2-(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-7-4-9-8(2-3-11)6-13-10(9)12-5-7;;/h4-6H,2-3,11H2,1H3,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZMSQHJGKFWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2CCN)N=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride | |
CAS RN |
2089258-43-3 |
Source


|
| Record name | 2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide](/img/structure/B2962100.png)

![3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2962103.png)
![(E)-4-(6-benzylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)but-3-en-2-one](/img/structure/B2962105.png)
![3-{5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2962106.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2962108.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetamide](/img/structure/B2962114.png)
![N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2962115.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone](/img/structure/B2962116.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethanone](/img/structure/B2962118.png)